4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid

Vue d'ensemble

Description

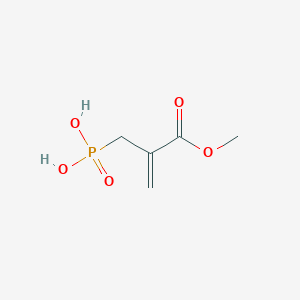

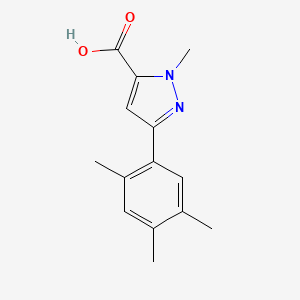

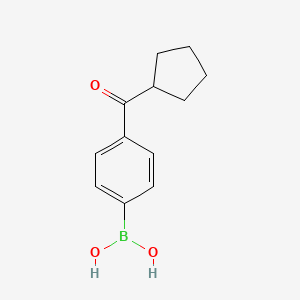

4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid is a useful research compound. Its molecular formula is C10H15BO4 and its molecular weight is 210.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Supramolecular Assemblies

4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid is involved in the design and synthesis of supramolecular assemblies. A study reported the assembly of phenylboronic and 4-methoxyphenylboronic acids with heteroatoms due to the formation of O–H⋯N hydrogen bonds, highlighting its potential in molecular engineering and design (Pedireddi & Seethalekshmi, 2004).

2. Formation of Cationic Rhodium Complexes

Research indicates that 4-methoxyphenylboronic acid reacts to form cationic rhodium complexes with new tetraarylpentaborates. This reaction and its products have significant implications in the field of inorganic chemistry, particularly in complex formation and characterization (Nishihara, Nara, & Osakada, 2002).

3. Suzuki Cross-Coupling Conditions

Another study utilized 3,5-dimethylphenylboronic acid in Suzuki cross-coupling conditions, demonstrating its role in efficient transfer of aryl groups from boron. This highlights its application in organic chemistry, particularly in facilitating complex organic reactions and syntheses (Winkle & Schaab, 2001).

4. Asymmetric Hydrogenation of Itaconic Acid Derivatives

In the field of asymmetric catalysis, a modified DIOP analogue bearing 4-methoxy and 3,5-dimethyl groups on each phenyl group was synthesized. Its rhodium complex showed high optical yields in the asymmetric hydrogenation of itaconic acid and its derivatives, critical for producing optically active lignan derivatives (Morimoto, Chiba, & Achiwa, 1989).

5. Synthesis of High Molecular Weight Poly(4-hydroxybenzoate)s

The compound's derivatives have been used in the synthesis of high molecular weight poly(4-hydroxybenzoate)s. This research is significant in polymer science for developing advanced materials with specific properties (Kricheldorf & Schwarz, 1984).

6. Nucleophilic Substitution in Aromatic Compounds

The reactions of derivatives of this compound with hydroxide ion in aqueous solutions were studied, revealing insights into the mechanisms of nucleophilic substitution in aromatic compounds (HasegawaYoshinori, 1983).

7. Corrosion Inhibition in Acidic Medium

A derivative, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, exhibited significant corrosion inhibition performance on mild steel in an acidic medium, demonstrating the compound's application in corrosion science (Bentiss et al., 2009).

8. Photocleavage Efficiency in Organic Chemistry

Studies show that electron-donating substituents like 4-methoxy improve the photocleavage efficiency in organic chemistry, particularly for the release of neuroactive amino acids (Papageorgiou & Corrie, 2000).

Mécanisme D'action

Boronic Acids

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their versatility in organic synthesis and their use in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond forming reaction, used in organic synthesis to synthesize a variety of products, including pharmaceuticals, agrochemicals, and fine chemicals .

Action Environment

The action of boronic acids in the Suzuki-Miyaura reaction is influenced by several environmental factors, including temperature, solvent, and the presence of a base and a palladium catalyst. The reaction typically requires mild conditions and is tolerant of a wide range of functional groups .

Propriétés

IUPAC Name |

[4-(methoxymethoxy)-3,5-dimethylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-7-4-9(11(12)13)5-8(2)10(7)15-6-14-3/h4-5,12-13H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZJZCMYEFOIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)OCOC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681878 | |

| Record name | [4-(Methoxymethoxy)-3,5-dimethylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223128-32-3 | |

| Record name | [4-(Methoxymethoxy)-3,5-dimethylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1422055.png)

![6-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B1422056.png)

![3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1422060.png)